molecular formula C18H25NO2 B075708 4-Piperidinocyclohexyl benzoate CAS No. 1532-10-1

4-Piperidinocyclohexyl benzoate

Cat. No.: B075708
CAS No.: 1532-10-1
M. Wt: 287.4 g/mol
InChI Key: XWJXAKXWAGKBPG-UHFFFAOYSA-N
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Description

4-Piperidinocyclohexyl benzoate is a benzoate ester derivative characterized by a cyclohexyl group substituted with a piperidine moiety at the 4-position. Piperidine-containing compounds are often studied for their biological activity, such as enzyme inhibition or receptor modulation, while benzoate esters are widely utilized for their stability and solubility profiles . The cyclohexyl-piperidine substitution may enhance lipophilicity, influencing bioavailability or material properties compared to simpler alkyl benzoates .

Properties

CAS No.

1532-10-1

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

(4-piperidin-1-ylcyclohexyl) benzoate

InChI

InChI=1S/C18H25NO2/c20-18(15-7-3-1-4-8-15)21-17-11-9-16(10-12-17)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2

InChI Key

XWJXAKXWAGKBPG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=CC=C3

Other CAS No.

1532-10-1

Synonyms

4-Piperidinocyclohexylbenzoate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physicochemical Properties

The physicochemical properties of 4-piperidinocyclohexyl benzoate can be inferred from structurally related benzoate esters (Table 1). For example, alkyl benzoates like methyl and ethyl benzoate exhibit low water solubility and pKa values near 4.2 due to the carboxylic ester group . The bulky cyclohexyl-piperidine substituent in this compound likely reduces solubility in polar solvents compared to smaller esters like ethyl benzoate. Piperidine’s basicity (pKa ~11) may also influence pH-dependent behavior in biological systems .

Table 1: Physicochemical Comparison of Benzoate Derivatives

Compound Molecular Weight (g/mol) Solubility (Water) pKa (Esther Group) LogP (Predicted)
This compound* ~315.4 Low ~4.2 ~3.5
Ethyl benzoate 150.17 Slightly soluble 4.2 2.64
Methyl benzoate 136.15 Sparingly soluble 4.2 2.12
4-(4-Chlorophenyl)-4-hydroxy-piperidinium benzoate 378.84 Moderate (ionic form) 4.2 (benzoate), ~11 (piperidinium) N/A

*Predicted values based on structural analogs.

Table 3: Toxicity Profiles

Compound Acute Toxicity (Oral LD₅₀, Rat) Key Safety Notes Reference
Ethyl benzoate 6500 mg/kg Low toxicity; used in cosmetics
Methyl benzoate 3400 mg/kg Moderate toxicity
Piperidine derivatives Variable Potential neurotoxicity

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